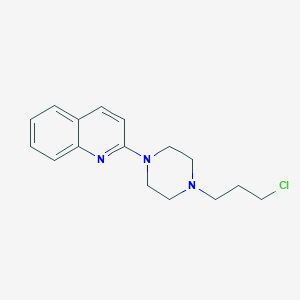

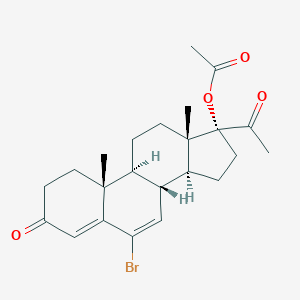

6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

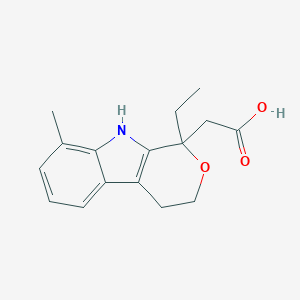

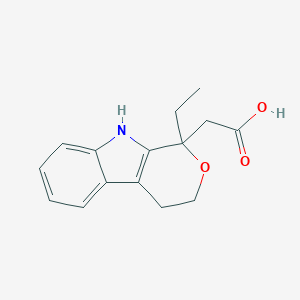

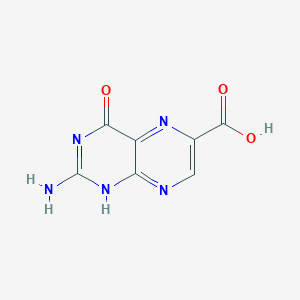

The compound "6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate" is a brominated steroid derivative. Steroids are a significant class of organic compounds with a wide range of biological activities. The introduction of bromine into the steroid structure can alter its physical and chemical properties and can be used to synthesize compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of brominated steroids often involves the introduction of a halogen atom into the steroid skeleton. For instance, the synthesis of 17,21-bis(acetyloxy)-6beta-fluoro-1,4,9(11)-triene-3,20-dione and its 2-bromo analogue from 21-(acetyloxy)-6beta-fluoro-5alpha,11alpha,17-trihydroxypregnane-3,20-dione involves successive reactions with hypobromous acid, epoxidation, and fluorination . Similarly, the synthesis of 6β-Bromo-androstadien-(1.4)-dion-(3.17) and its derivatives is achieved through reactions involving acetic anhydride and boron trifluoride-etherate, followed by chromatographic processes .

Molecular Structure Analysis

The molecular structure of brominated steroids is characterized by the presence of a bromine atom, which can significantly influence the conformation and reactivity of the molecule. The X-ray crystal structure of related compounds, such as 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, reveals that the A rings of these molecules have intermediate sofa-half-chair conformations and are bent relative to the steroid skeleton . The presence of a bromine atom is expected to introduce steric effects that can further influence the molecular conformation.

Chemical Reactions Analysis

Brominated steroids can undergo various chemical reactions, including dienone-phenol rearrangements, as seen in the conversion of 6β-bromo-1.4-androstadiene-3.17-dione to its hydroxy derivatives . The introduction of a bromine atom can also affect the stereoselectivity of reactions, as demonstrated in the synthesis of 3-bromo-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate and its rearrangement products .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated steroids are influenced by the presence of the bromine atom and other substituents in the molecule. For example, the crystal structure of 6α-methyl-3,20-dioxo-5β-pregnan-17α-yl acetate shows that it is isostructural with medroxyprogesterone acetate, suggesting similarities in their physical properties . The introduction of halogen atoms can also enhance the lipophilicity of the steroid, potentially affecting its biological activity and distribution in the body .

科学的研究の応用

Molecular Interactions and Biological Effects

- A study explored the molecular interactions of progesterone derivatives, including compounds structurally related to 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate, with enzymes and receptors. It was found that certain derivatives inhibit 5α-reductase types 1 and 2 isozymes and bind to androgen receptors, potentially affecting prostate and seminal vesicles growth (Bratoeff, García, Heuze, Soriano, Mejía, Labastida, Valencia, & Cabeza, 2010) Read more.

Synthesis and Chemical Transformations

- Research on the bromination of steroidal 3-keto-4,6-dienes, which are closely related to the target compound, has led to the development of methods for obtaining specific bromo derivatives. These studies contribute to the understanding of chemical reactions and mechanisms involved in the synthesis of such complex molecules (Jaime, Reyes, Ruiz, Vélez, Méndez, & Suárez, 2001) Read more.

Anticancer and Antiproliferative Effects

- The reaction of certain steroidal derivatives with amines has been investigated for the synthesis of compounds with potential anticancer effects. Initial evaluations have indicated varying effects on cell proliferation, hinting at the therapeutic potential of these compounds against certain cancer cell lines (Stulov, Zavialova, Mehtiev, Novikov, Tkachev, Timofeev, & Misharin, 2010) Read more.

Methodological Advances in Drug Design

- A study utilized molecular docking to design new progesterone analogues, demonstrating the applicability of computational methods in the search for active progestins. This approach helps in predicting the activity of candidate compounds and their interactions with the progesterone receptor (Petrosyan, Belinskaia, Taborskaia, & Shabanov, 2020) Read more.

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-bromo-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNELXLYMMBIRSK-DFXBJWIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Br)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573549 |

Source

|

| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

CAS RN |

15251-04-4 |

Source

|

| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。